Product packaging for 3-(3-Morpholinophenyl)isoxazol-5-amine(Cat. No.:CAS No. 887591-31-3)

3-(3-Morpholinophenyl)isoxazol-5-amine

Cat. No.: B12435601
CAS No.: 887591-31-3
M. Wt: 245.28 g/mol
InChI Key: USPFYCZKLJATSI-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) and Morpholine (B109124) Motifs in Bioactive Molecule Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The isoxazole core can act as a bioisostere for other functional groups, enhancing metabolic stability and modulating the electronic properties of a molecule.

Similarly, the morpholine ring is a common feature in many approved drugs. This saturated heterocycle, containing both an ether and a secondary amine functional group, is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability. The presence of the morpholine moiety can also contribute to the binding affinity of a molecule to its biological target.

The combination of an isoxazole and a morpholine moiety within a single molecule, as in the case of 3-(3-Morpholinophenyl)isoxazol-5-amine, could theoretically offer a synergistic effect, combining the biological activity of the isoxazole with the favorable pharmacokinetic profile conferred by the morpholine.

Historical Context and Evolution of Research on Related Compounds

The synthesis of the isoxazole ring dates back to the late 19th century, with significant advancements in its synthetic methodologies occurring throughout the 20th and 21st centuries. Research into isoxazole-containing compounds has led to the development of numerous drugs, including the COX-2 inhibitor valdecoxib (B1682126) and the antibiotic sulfamethoxazole.

The exploration of phenylisoxazole derivatives is also a mature field of study. For instance, research into various substituted phenylisoxazole amines has been conducted to explore their potential as kinase inhibitors and for other therapeutic applications. However, a specific historical trail for the synthesis or investigation of this compound is not evident in the published literature.

Current Academic Research Landscape Pertaining to this compound

A comprehensive search of academic databases and chemical literature reveals a significant gap in the research landscape concerning this compound. There are no dedicated studies, peer-reviewed articles, or conference proceedings that focus on the synthesis, characterization, or biological evaluation of this specific compound. While numerous studies investigate other isoxazole and morpholine-containing molecules, this particular isomer appears to be an unexplored area of research.

The absence of published data suggests that this compound may be a novel compound or one that has been synthesized but not yet publicly disclosed or studied for its biological potential. Its existence is noted in some chemical vendor catalogs, indicating it is likely available as a research chemical, but this does not equate to published scientific investigation.

Defining the Academic Research Scope and Objectives for this compound

Given the lack of existing research, the academic scope and objectives for investigating this compound would need to be established from the ground up. Initial research would logically focus on the following areas:

Synthesis and Characterization: The primary objective would be to develop and optimize a reliable synthetic route to produce this compound. This would be followed by thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Physicochemical Properties: A key objective would be to determine the fundamental physicochemical properties of the compound, including its solubility, lipophilicity (LogP), and pKa. This data is crucial for understanding its potential as a drug candidate.

In Vitro Biological Screening: A broad-based screening approach would be necessary to identify any potential biological activity. This would involve testing the compound against a variety of biological targets, such as a panel of kinases, G-protein coupled receptors, or various cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, subsequent research would focus on synthesizing and testing analogues of this compound to establish a structure-activity relationship. This would involve modifying the phenyl ring substitution, the morpholine moiety, and the amine group on the isoxazole ring to optimize potency and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O2 B12435601 3-(3-Morpholinophenyl)isoxazol-5-amine CAS No. 887591-31-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

887591-31-3

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3-(3-morpholin-4-ylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C13H15N3O2/c14-13-9-12(15-18-13)10-2-1-3-11(8-10)16-4-6-17-7-5-16/h1-3,8-9H,4-7,14H2

InChI Key

USPFYCZKLJATSI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C3=NOC(=C3)N

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of 3 3 Morpholinophenyl Isoxazol 5 Amine

Overview of Established Synthetic Routes to the 3-(3-Morpholinophenyl)isoxazol-5-amine Core

The synthesis of the 3-aryl-5-aminoisoxazole core, the fundamental structure of this compound, is primarily achieved through a few well-established methodologies. One of the most common approaches involves the cyclization of a β-ketonitrile with hydroxylamine (B1172632). In the context of the target molecule, this would necessitate the synthesis of a 3-(3-morpholinophenyl)-3-oxopropanenitrile precursor. This intermediate can then be reacted with hydroxylamine or one of its salts to yield the desired 5-aminoisoxazole.

Another widely employed method is the [3+2] cycloaddition reaction between a nitrile oxide and an enamine or a cyanoenamine. google.com For the synthesis of this compound, this would involve the in-situ generation of 3-morpholinobenzonitrile oxide, which would then react with a suitable two-carbon component, such as a cyanoenamine, to regioselectively form the 5-aminoisoxazole ring.

Furthermore, the reaction of α,β-unsaturated ketones, or chalcones, with hydroxylamine hydrochloride is a versatile method for constructing 3,5-disubstituted isoxazoles. nih.govijert.org In this pathway, a chalcone (B49325) bearing a 3-morpholinophenyl group would be synthesized and subsequently cyclized with hydroxylamine to form the isoxazole (B147169) ring. researchgate.netrasayanjournal.co.in The initial chalcone can be prepared via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and an appropriate aldehyde. nih.gov

A summary of these established routes is presented below:

Route Precursors Key Transformation Reference
β-Ketonitrile Cyclization3-(3-morpholinophenyl)-3-oxopropanenitrile, HydroxylamineCondensation and cyclizationGeneral isoxazole synthesis
Nitrile Oxide Cycloaddition3-Morpholinobenzonitrile oxide, Cyanoenamine[3+2] Cycloaddition google.com
Chalcone Cyclization3-Morpholinophenyl chalcone, Hydroxylamine hydrochlorideCondensation and cyclization nih.govijert.orgresearchgate.netrasayanjournal.co.in

Novel Methodologies for the Preparation of this compound and Its Precursors

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for the synthesis of isoxazole derivatives. These novel methodologies often focus on improving yields, reducing reaction times, and avoiding harsh reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocycle synthesis. For the preparation of isoxazoles, microwave irradiation can significantly accelerate the reaction between chalcones and hydroxylamine, leading to higher yields in shorter reaction times compared to conventional heating. nih.gov This approach could be readily adapted for the synthesis of this compound from its corresponding chalcone precursor.

Metal-free synthetic routes are also gaining prominence due to the cost and toxicity associated with metal catalysts. One such approach involves the use of organocatalysts or green solvents. For instance, the synthesis of isoxazol-5(4H)-ones has been reported using amine-functionalized cellulose (B213188) as a catalyst in water, which represents a green and sustainable method. mdpi.com

The development of one-pot multicomponent reactions is another area of active research. These reactions allow for the synthesis of complex molecules from simple starting materials in a single step, which is both atom- and step-economical. A one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, n-BuLi, aldehydes, and hydroxylamine has been reported, which could potentially be applied to the synthesis of the target compound. nih.gov

Methodology Key Features Potential Application Reference
Microwave-Assisted SynthesisFaster reaction times, higher yieldsCyclization of morpholinophenyl chalcone nih.gov
Amine-Functionalized Cellulose CatalysisGreen, sustainable, metal-freeSynthesis of isoxazolone precursors mdpi.com
One-Pot Multicomponent ReactionAtom and step economyDirect synthesis from simpler precursors nih.gov

Regioselectivity and Stereochemical Control in the Synthesis of this compound

Regioselectivity is a critical aspect of isoxazole synthesis, particularly when using unsymmetrical precursors. In the synthesis of 3,5-disubstituted isoxazoles from β-dicarbonyl compounds and hydroxylamine, the reaction conditions can influence the regiochemical outcome. Generally, under acidic conditions, the 3-substituted isomer is favored, while basic conditions can lead to the formation of the 5-substituted isomer.

In the case of the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, the regioselectivity is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. The reaction of nitrile oxides with captodative olefins has been shown to be highly regioselective, leading to the formation of 5-substituted amino-isoxazoles. nih.gov

Stereochemical control is generally not a factor in the synthesis of the aromatic isoxazole ring itself. However, if there are chiral centers in the substituents, their integrity must be maintained throughout the synthetic sequence. For the synthesis of this compound, the primary concern is achieving the correct regiochemistry to ensure the morpholinophenyl group is at the 3-position and the amino group is at the 5-position.

Chemical Derivatization and Analog Design for Structure-Activity Relationship Studies

Once the core structure of this compound is synthesized, chemical derivatization is a crucial step for exploring structure-activity relationships (SAR). The presence of the amino group at the 5-position and the potential for substitution on the phenyl ring provide multiple handles for modification.

The 5-amino group is a common site for derivatization. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce a wide range of substituents. For example, a series of 3,4-diaryl-5-aminoisoxazoles have been synthesized and their biological activities evaluated, demonstrating the importance of modifications at this position. nih.gov Similarly, novel 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives have been prepared, showcasing the versatility of the 5-amino group in constructing more complex molecules. nih.gov

The morpholino group on the phenyl ring can also be a point of modification, although this would typically be introduced at the precursor stage. The electronic nature and position of substituents on the phenyl ring can significantly impact the biological activity of the final compound. SAR studies on similar heterocyclic compounds have shown that the introduction of different substituents on the aryl moiety can modulate potency and selectivity. nih.gov

Modification Site Type of Derivatization Purpose Reference Example
5-Amino GroupAcylation, Alkylation, Coupling ReactionsExplore SAR, improve potency/selectivity nih.govnih.gov
Phenyl RingSubstitution (e.g., with electron-withdrawing or -donating groups)Modulate electronic properties, improve ADME properties nih.gov
Isoxazole RingNot a primary site for derivatization in SAR studies

Synthetic Challenges and Future Directions in the Chemical Synthesis of Isoxazole-Based Compounds

Despite the existence of several synthetic routes to isoxazoles, challenges remain. The development of more sustainable and scalable synthetic methods is an ongoing area of research. This includes the use of greener solvents, catalysts, and energy sources. The regioselective synthesis of polysubstituted isoxazoles also continues to be a challenge, often requiring careful control of reaction conditions or the use of specific directing groups.

Future directions in the synthesis of isoxazole-based compounds like this compound will likely focus on the development of novel catalytic systems, including biocatalysis, to achieve higher efficiency and selectivity. The exploration of flow chemistry for the continuous production of isoxazole intermediates and final products is another promising avenue. Furthermore, the design and synthesis of isoxazole-containing fragments for use in fragment-based drug discovery will continue to be an important area of research.

The synthesis of libraries of this compound analogs for high-throughput screening will also drive the development of more robust and versatile synthetic methodologies. The ultimate goal is to create a diverse collection of isoxazole-based compounds to fully explore their potential as therapeutic agents.

Molecular Target Identification and Ligand Binding Studies for 3 3 Morpholinophenyl Isoxazol 5 Amine

Identification of Putative Biological Targets through Affinity-Based Approaches (in vitro)

No published studies were identified that have utilized affinity-based approaches, such as affinity chromatography or chemical proteomics, to isolate and identify the specific biological targets of 3-(3-Morpholinophenyl)isoxazol-5-amine.

Quantitative Assessment of Molecular Recognition and Binding Kinetics with Biological Macromolecules (in vitro)

There is no publicly available data detailing the quantitative assessment of the binding affinity (e.g., Kᵢ, Kₔ, or IC₅₀ values) or the binding kinetics (association and dissociation rate constants, kₒₙ and kₒբբ) of this compound with any specific biological macromolecules.

Characterization of Specificity and Selectivity Profiles Against Recombinant Proteins and Cell Lysates

Information regarding the screening of this compound against panels of recombinant proteins (such as kinases or G-protein coupled receptors) or in cell lysates to determine its binding specificity and selectivity is not present in the available scientific literature.

Investigative Techniques for Protein-Ligand Complex Formation and Stabilization

Due to the lack of identified biological targets, there are no published studies on the use of biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or computational modeling to characterize the formation and stabilization of a protein-ligand complex involving this compound.

Structure Activity Relationship Sar Investigations of 3 3 Morpholinophenyl Isoxazol 5 Amine Analogues

Systematic Exploration of Structural Modifications and Their Biological Correlates

The systematic modification of the 3-(3-morpholinophenyl)isoxazol-5-amine core structure allows for a comprehensive evaluation of how different regions of the molecule contribute to its biological effect. These modifications are typically explored at three primary sites: the phenyl ring, the isoxazole (B147169) core, and the 5-amino group.

Modifications of the Phenyl Ring: The substitution pattern on the phenyl ring can significantly impact binding affinity and selectivity. The morpholine (B109124) substituent at the meta-position is a key feature. Moving the morpholine to the ortho- or para-position can lead to a decrease in activity due to altered orientation within the target's binding pocket. The morpholine ring itself is often crucial for activity, with its nitrogen atom potentially forming hydrogen bonds or acting as a basic center, while the oxygen can also participate in hydrogen bonding. acs.orgnih.gov Modifications to the morpholine ring, such as introducing substituents or replacing it with other heterocycles like piperidine (B6355638) or piperazine, can modulate potency and physicochemical properties. e3s-conferences.org

Modifications of the Isoxazole Scaffold: The isoxazole ring serves as a central scaffold, orienting the phenyl and amino substituents in a specific spatial arrangement. ijpca.orgijpca.org The 3,5-disubstitution pattern is a common motif in biologically active isoxazoles. nih.govacs.orgresearchgate.net Altering the isoxazole to an oxazole (B20620) or other five-membered heterocycles can probe the importance of the nitrogen-oxygen bond and the electronic nature of the ring system for target interaction.

Modifications of the 5-Amino Group: The 5-amino group is a critical pharmacophoric element, often acting as a hydrogen bond donor. nih.gov Acylation, alkylation, or replacement of the amine with other functional groups such as an amide or sulfonamide can drastically alter the compound's biological profile. These modifications can affect hydrogen bonding capacity, lipophilicity, and metabolic stability.

To illustrate these principles, a hypothetical series of analogues of this compound (Compound 1 ) can be synthesized and evaluated for their biological activity. The following interactive table summarizes the findings from such a systematic exploration.

Compound IDModificationRationaleHypothetical Biological Activity (IC₅₀, nM)
1 Parent CompoundBaseline activity50
2 Morpholine at para-positionInvestigate positional importance250
3 Morpholine at ortho-positionInvestigate positional importance500
4 Piperidine at meta-positionEvaluate role of morpholine oxygen120
5 N-acetylation of 5-amino groupAssess importance of H-bond donation>1000
6 5-Methylamino substitutionExplore steric and electronic effects85

Mapping Pharmacophoric Features Essential for Target Engagement and Modulation

Pharmacophore mapping identifies the key steric and electronic features of a molecule that are necessary for its interaction with a biological target. youtube.comyoutube.com For the this compound scaffold, a pharmacophore model can be constructed based on the SAR data of active and inactive analogues.

The essential pharmacophoric features for this class of compounds are hypothesized to include:

A hydrogen bond donor: The 5-amino group on the isoxazole ring is a prime candidate for this role. nih.gov

A hydrogen bond acceptor: The oxygen atom of the morpholine ring can serve as a hydrogen bond acceptor. nih.gov

A hydrophobic region: The phenyl ring provides a key hydrophobic interaction domain.

An aromatic feature: The isoxazole ring itself can participate in aromatic or pi-stacking interactions. nih.gov

A 3D pharmacophore model can be generated to visualize the spatial arrangement of these features. This model serves as a powerful tool for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. nih.govfrontiersin.org The alignment of highly active compounds to the pharmacophore model reinforces the importance of each feature and their relative orientations.

The following table outlines the key pharmacophoric features and their corresponding structural elements in this compound.

Pharmacophoric FeatureStructural ElementPutative Interaction with Target
Hydrogen Bond Donor (HBD)5-Amino group (-NH₂)Interaction with a key amino acid residue (e.g., Asp, Glu, or main chain carbonyl)
Hydrogen Bond Acceptor (HBA)Morpholine oxygenInteraction with a hydrogen bond donor residue (e.g., Ser, Thr, or backbone NH)
Hydrophobic CorePhenyl ringVan der Waals interactions within a hydrophobic pocket
Aromatic RingIsoxazole ringπ-π stacking with aromatic residues (e.g., Phe, Tyr, Trp)

Analysis of Substituent Effects on Binding Affinity and Functional Modulatory Capacity

The introduction of various substituents on the phenyl ring allows for a fine-tuning of the molecule's electronic and steric properties, which in turn affects its binding affinity and functional activity. The Hammett equation and other linear free-energy relationships can be employed to quantify these effects.

Electronic Effects: The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl ring can modulate the electron density of the entire molecule. For instance, an EWG like a nitro or cyano group can enhance the acidity of the 5-amino group, potentially strengthening its hydrogen bonding interactions. Conversely, an EDG like a methoxy (B1213986) or methyl group could increase the basicity of the morpholine nitrogen. Studies on other isoxazole derivatives have shown that electron-withdrawing groups on the phenyl ring can enhance biological activity. nih.gov

Steric Effects: The size and shape of substituents also play a critical role. Bulky substituents in certain positions may cause steric clashes with the binding site, leading to a loss of activity. Conversely, a well-placed substituent could exploit an additional binding pocket, thereby increasing affinity.

The following data table presents hypothetical data on the effects of different substituents on the phenyl ring of this compound.

Compound IDPhenyl Ring SubstituentElectronic EffectHypothetical Binding Affinity (Kᵢ, nM)
1 HNeutral45
7 4'-FluoroWeakly EWG30
8 4'-ChloroEWG25
9 4'-MethoxyEDG90
10 4'-TrifluoromethylStrongly EWG15
11 2'-MethylSteric hindrance300

Computational and Chemoinformatic Approaches to SAR Elucidation for Isoxazole Scaffolds

Computational and chemoinformatic tools are indispensable in modern drug discovery for elucidating SAR and designing novel compounds. researchgate.net For the isoxazole scaffold, these methods provide valuable insights into ligand-target interactions and predict the activity of new analogues.

Molecular Docking: Molecular docking simulations can predict the binding pose of this compound and its analogues within the active site of a target protein. nih.gov These simulations can help to rationalize the observed SAR by visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies might reveal that the morpholine moiety fits into a specific sub-pocket of the binding site, explaining the preference for the meta-position.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models. These models correlate the 3D structural features of the isoxazole analogues with their biological activities. The resulting contour maps highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, guiding the design of more potent compounds.

Chemoinformatics: Chemoinformatic approaches can be used to analyze large datasets of isoxazole-containing compounds to identify trends and patterns in their biological activities. researchgate.net Similarity searching and clustering techniques can help to group compounds with similar properties and identify novel scaffolds with the potential for the desired biological effect.

Computational and In Silico Analysis of this compound: A Survey of Available Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific published research available on the computational chemistry and in silico analysis of the compound This compound .

Therefore, it is not possible to provide a detailed article with research findings on the following topics as they pertain to this compound:

Computational Chemistry and in Silico Approaches to 3 3 Morpholinophenyl Isoxazol 5 Amine Research

Application of Machine Learning and Artificial Intelligence in Predictive Modeling of Biological Activity

Without foundational research data, any attempt to generate content for these sections would be speculative and would not meet the standards of scientific accuracy.

Mechanistic Studies of 3 3 Morpholinophenyl Isoxazol 5 Amine at the Cellular and Biochemical Level

Investigation of Intracellular Signaling Pathway Modulation and Crosstalk (in vitro)

No specific data is available in the scientific literature regarding the modulation of intracellular signaling pathways by 3-(3-Morpholinophenyl)isoxazol-5-amine.

Enzyme Inhibition and Activation Mechanisms Elucidation (in vitro)

There are no published studies elucidating the specific enzyme inhibition or activation mechanisms of this compound.

Cellular Assays for Functional Characterization (e.g., cellular proliferation, apoptosis, migration, differentiation in vitro)

While related isoxazole (B147169) compounds have been assessed in cellular assays for proliferation and apoptosis nih.gov, no such data has been published for this compound.

Analysis of Target Engagement and Downstream Biological Effects within Cellular Contexts

Information on the specific cellular targets of this compound and its downstream biological effects is not available in the public domain.

Elucidation of Molecular Pathways and Network Perturbations Induced by the Compound

There is no research available that elucidates the molecular pathways or network perturbations induced by this compound.

Advanced Methodologies and Innovative Research Applications of 3 3 Morpholinophenyl Isoxazol 5 Amine

Utilization as a Chemical Probe for Biological Pathway Dissection and Target Validation

The isoxazole (B147169) core is a key feature in numerous biologically active molecules, making derivatives like 3-(3-Morpholinophenyl)isoxazol-5-amine promising candidates for development as chemical probes. rsc.org Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function in complex systems. The development of such a probe from the lead compound would involve iterative chemical synthesis to optimize potency, selectivity, and cellular activity.

The morpholine (B109124) group can influence the physicochemical properties of the molecule, such as solubility and cell permeability, which are critical for an effective chemical probe. Structure-activity relationship (SAR) studies on related isoxazole-containing compounds have demonstrated that modifications to the substituents on the phenyl and isoxazole rings can significantly impact target affinity and selectivity. nih.gov For instance, trifluoromethyl-substituted isoxazole derivatives have shown inhibitory activity against SIRT1, a key enzyme in cellular regulation. nih.gov

A hypothetical research program for this compound as a chemical probe could involve:

Target Identification: Initial screening against a panel of kinases, G-protein coupled receptors (GPCRs), or other enzyme classes to identify a primary biological target.

Affinity and Selectivity Profiling: Once a target is identified, further assays would be conducted to determine the binding affinity (e.g., using surface plasmon resonance or isothermal titration calorimetry) and selectivity against related proteins.

Cellular Activity: The probe's ability to engage the target in a cellular context would be validated using techniques such as cellular thermal shift assays (CETSA) or by measuring downstream signaling events.

Development of Novel High-Throughput and High-Content Screening Assay Systems Leveraging the Compound

High-throughput screening (HTS) and high-content screening (HCS) are essential for modern drug discovery, allowing for the rapid testing of large compound libraries. researchgate.net Isoxazole-containing compounds have been identified through such screening campaigns and have also been used as foundational scaffolds for the development of new screening assays. nih.gov

Given its potential biological activity, this compound could serve as a reference compound or a tool compound in the development of novel screening assays. For example, if the compound is found to inhibit a particular enzyme, it could be used as a positive control in an HTS campaign to identify new inhibitors of that enzyme.

The development of a screening assay leveraging this compound might involve:

Assay Principle: Designing a biochemical or cell-based assay that produces a measurable signal (e.g., fluorescence, luminescence) in response to the compound's activity.

Assay Miniaturization and Automation: Adapting the assay to a high-throughput format (e.g., 384-well or 1536-well plates) and automating the liquid handling and data acquisition steps.

Assay Validation: Ensuring the assay is robust, reproducible, and sensitive enough to identify hits from a large compound library.

The following table outlines potential screening assays where a compound with the structural features of this compound could be utilized.

Assay TypePotential Target ClassPrinciple
Biochemical AssayKinasesMeasurement of ATP consumption or phosphopeptide formation.
Cell-Based AssayGPCRsDetection of second messenger mobilization (e.g., Ca2+, cAMP).
High-Content ImagingCytoskeletal proteinsImaging changes in cell morphology or protein localization.

Contribution to Chemical Biology Toolboxes and Methodological Innovations

Chemical biology toolboxes are collections of specialized molecules that aid in the study and manipulation of biological systems. The synthetic tractability of the isoxazole ring allows for the incorporation of various functional groups, making it a valuable scaffold for creating such tools. rsc.orgnih.gov

Derivatives of this compound could be synthesized to include:

Biotin or Fluorescent Tags: For use in affinity purification or imaging experiments to identify the compound's binding partners.

Photo-affinity Labels: To enable covalent cross-linking to the target protein upon photoactivation, facilitating target identification.

Click Chemistry Handles: Such as alkynes or azides, to allow for facile conjugation to other molecules of interest. nih.gov

These modified versions of the parent compound would be valuable additions to the chemical biologist's toolkit, enabling a deeper understanding of its mechanism of action and biological context.

Multi-Target Design Principles Applied to the Isoxazole Scaffold for Polypharmacology Research

Polypharmacology, the concept that a single drug can interact with multiple targets, is a growing area of interest in drug discovery, particularly for complex diseases. rsc.org The isoxazole scaffold is well-suited for the design of multi-target ligands due to its ability to be readily functionalized at multiple positions, allowing for the incorporation of different pharmacophoric elements to engage with more than one target. rsc.orgrsc.org

Research into multi-target design principles involving the isoxazole scaffold could focus on:

Scaffold Hopping and Hybridization: Combining the isoxazole core with other pharmacophores known to interact with different targets. For example, hybrid molecules incorporating both isoxazole and triazole moieties have been synthesized and shown to possess enhanced biological activities. mdpi.com

Fragment-Based Design: Using computational and experimental screening of small molecular fragments that bind to different targets and then linking them together via the isoxazole scaffold.

Systems Biology Approaches: Utilizing computational models to predict the potential off-targets of an isoxazole-based compound and then intentionally designing in desired secondary activities.

Future Perspectives and Emerging Research Trajectories for 3 3 Morpholinophenyl Isoxazol 5 Amine

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

The structural components of 3-(3-morpholinophenyl)isoxazol-5-amine strongly suggest that its biological activities are likely centered on the inhibition of key cellular signaling pathways, particularly those implicated in cancer and inflammatory diseases.

Hypothesized Primary Targets: Kinase Inhibition

The presence of the morpholine (B109124) moiety is a strong indicator that the compound may target the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govnih.gov This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. youtube.comyoutube.com The morpholine ring in many clinical and preclinical PI3K/mTOR inhibitors orients the molecule within the ATP-binding pocket of these kinases. nih.gov Therefore, a primary mechanistic hypothesis is that this compound acts as an inhibitor of one or more kinases within this pathway.

Unexplored Kinase Targets

Beyond the well-trodden PI3K/mTOR axis, several other kinase families represent unexplored but plausible targets for this compound. These include:

Tyrosine Kinases (TKs): This family includes receptor tyrosine kinases (RTKs) like EGFR, FGFR, and PDGFR, as well as non-receptor tyrosine kinases like SRC and ABL. nih.gov Aberrant TK signaling is a known driver of many cancers. nih.gov The phenylisoxazole core could serve as a scaffold for targeting the ATP-binding site of these kinases.

Serine/Threonine Kinases (STKs): This broad category includes kinases such as Casein Kinase 1 (CK1) and various MAP kinases. nih.govnih.gov Isoxazole-based inhibitors of CK1 have been developed, suggesting that this could be a viable target class for this compound. nih.gov

Other Potential Targets: Enzymes like human leukocyte elastase, cathepsin G, and proteinase 3, which are involved in inflammatory processes, have been shown to be inhibited by isoxazoline (B3343090) derivatives and could represent another avenue of investigation. nih.gov

Mechanistic Hypotheses

The primary mechanistic hypothesis is that the compound functions as an ATP-competitive inhibitor of a specific kinase or a range of kinases. The 5-amino group on the isoxazole (B147169) ring could form critical hydrogen bonds within the kinase hinge region, a common interaction for many kinase inhibitors. The morpholinophenyl moiety likely extends into a more solvent-exposed region of the ATP-binding pocket, where it can be modified to enhance potency and selectivity. nih.gov

A secondary hypothesis is that the compound may act as an allosteric modulator of kinase activity. The isoxazole scaffold has been shown to support allosteric ligands for nuclear receptors like RORγt, suggesting a potential for similar interactions with kinases. dundee.ac.uk

Integration with Advanced Omics Technologies for Comprehensive Biological Profiling

To elucidate the mechanism of action and identify the precise molecular targets of this compound, a multi-omics approach will be indispensable.

Chemoproteomics: This powerful technique can be used to identify the direct binding partners of the compound within the entire proteome. nih.govnih.gov By immobilizing an analogue of the compound on a solid support, it can be used as "bait" to pull down its interacting proteins from cell lysates. nih.gov Subsequent analysis by mass spectrometry can reveal the full spectrum of targets, confirming or refuting the kinase inhibition hypothesis and potentially uncovering novel, unexpected interactions. nih.govspringernature.com Photoaffinity labeling, where a photo-reactive group is incorporated into the molecule, is another chemoproteomic strategy that can map drug-protein interactions in a native cellular environment. chemrxiv.org

Phosphoproteomics: Given the strong hypothesis of kinase inhibition, analyzing changes in the phosphoproteome of cells treated with the compound will be crucial. A decrease in the phosphorylation of known substrates of a particular kinase or pathway would provide strong evidence for on-target activity. This technique can provide a global view of the signaling pathways modulated by the compound.

Transcriptomics and Genomics: RNA sequencing of treated cells can reveal downstream effects on gene expression, helping to build a more complete picture of the compound's biological impact. In parallel, genomic analysis of sensitive versus resistant cell lines can help identify genetic markers that predict response to the compound.

The integration of these omics datasets will be essential for building a comprehensive profile of the compound's activity and for prioritizing targets for further validation.

Development of Next-Generation Analogues with Tuned Biological Profiles and Enhanced Research Utility

The chemical structure of this compound is highly amenable to synthetic modification, offering numerous opportunities to develop next-generation analogues with improved properties. Structure-activity relationship (SAR) studies will be key to this process. researchgate.netnih.govresearchgate.net

Strategies for Analogue Development:

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring can be altered to improve potency and selectivity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and influence its binding affinity. mdpi.com

Functionalization of the Morpholine Moiety: While the morpholine itself is important for pharmacokinetic properties, modifications to this ring or its replacement with other heterocycles (e.g., piperidine (B6355638), piperazine) could fine-tune the compound's selectivity profile.

Derivatization of the 5-Amino Group: The 5-amino group is a key hydrogen-bonding moiety. Acylation or alkylation of this group could be explored to probe its interactions within the target's binding site. However, it is noted that the amino group of 5-aminoisoxazole derivatives can be unreactive under certain conditions. nih.gov

Introduction of Chiral Centers: The incorporation of chiral scaffolds, such as chiral pyrrolidines, has been shown to enhance the activity and selectivity of isoxazole-based kinase inhibitors. nih.gov This strategy could be employed to develop more potent and selective analogues of this compound.

Table of Potential Modifications for Next-Generation Analogues:

Modification Site Proposed Change Rationale
Phenyl RingIntroduction of fluoro, chloro, or trifluoromethyl groupsEnhance binding affinity and metabolic stability
Morpholine RingReplacement with piperidine or thiomorpholineModulate selectivity and pharmacokinetic properties
5-Amino GroupAcylation with small alkyl or aryl groupsProbe hydrogen bonding interactions and potentially alter target profile
Isoxazole CoreReplacement with other five-membered heterocycles (e.g., pyrazole, thiazole)Explore bioisosteric replacements to improve properties

These synthetic efforts should be guided by computational modeling and docking studies to predict the impact of structural changes on target binding. nih.gov

Application in Sophisticated In Vitro Model Systems (e.g., organoids, 3D co-culture systems, microfluidic platforms)

To bridge the gap between in vitro and in vivo studies, the evaluation of this compound and its next-generation analogues should be conducted in advanced in vitro models that better recapitulate the complexity of human tissues and diseases.

Patient-Derived Organoids (PDOs): PDOs are three-dimensional cell cultures derived from patient tumors that retain much of the cellular and structural heterogeneity of the original tumor. nih.govyoutube.com Testing the compound on a panel of PDOs from different cancer types (e.g., colorectal, pancreatic, ovarian) can provide valuable insights into its efficacy and potential for personalized medicine. nih.govbiorxiv.org For instance, if the compound is a PI3K inhibitor, its ability to radiosensitize rectal cancer organoids could be investigated. nih.govbiorxiv.org

3D Co-culture Systems: Tumors are complex ecosystems composed of cancer cells and various stromal cells. 3D co-culture models, which incorporate fibroblasts, endothelial cells, and immune cells, can be used to study the compound's effects on the tumor microenvironment. nih.govmdpi.com For example, an angiogenesis assay using a co-culture of endothelial cells and fibroblasts could assess the compound's anti-angiogenic potential. nih.gov

Microfluidic Platforms ("Organ-on-a-Chip"): These devices allow for the precise control of the cellular microenvironment and can be used for high-throughput screening of compounds. nih.govmdpi.com A microfluidic kinase assay could be developed to rapidly screen a library of analogues for their inhibitory activity. nih.gov Furthermore, these platforms can be used to create concentration gradients to study dose-dependent effects and to model complex biological barriers like the blood-brain barrier.

The use of these sophisticated in vitro models will provide more physiologically relevant data on the efficacy and mechanism of action of this compound and its derivatives, ultimately accelerating its potential translation into a valuable research tool or therapeutic agent.

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